molecular formula C8H18ClNO B11913033 3-Isopropoxypiperidine hydrochloride

3-Isopropoxypiperidine hydrochloride

Cat. No.: B11913033
M. Wt: 179.69 g/mol
InChI Key: UEQKKXGXHLYZTQ-UHFFFAOYSA-N
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Description

3-Isopropoxypiperidine hydrochloride: is a chemical compound with the molecular formula C8H18ClNO . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropoxypiperidine hydrochloride typically involves the alkylation of piperidine with isopropyl alcohol under acidic conditions. The reaction is carried out in the presence of a strong acid, such as hydrochloric acid, which facilitates the formation of the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and stringent control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Isopropoxypiperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different piperidine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: N-oxides of 3-Isopropoxypiperidine.

    Reduction: Various reduced piperidine derivatives.

    Substitution: Substituted piperidine compounds with different functional groups.

Scientific Research Applications

Chemistry: 3-Isopropoxypiperidine hydrochloride is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various piperidine-based compounds.

Biology: In biological research, it is used to study the effects of piperidine derivatives on biological systems. It can be used in the synthesis of bioactive molecules for pharmacological studies.

Medicine: The compound is explored for its potential therapeutic applications. Piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic properties.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Isopropoxypiperidine hydrochloride involves its interaction with specific molecular targets in biological systems. Piperidine derivatives are known to interact with various receptors and enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific derivative and its structure .

Comparison with Similar Compounds

    Piperidine: The parent compound, a six-membered ring with one nitrogen atom.

    N-Methylpiperidine: A methylated derivative of piperidine.

    4-Piperidone: A ketone derivative of piperidine.

Comparison: 3-Isopropoxypiperidine hydrochloride is unique due to the presence of the isopropoxy group, which imparts distinct chemical and biological properties. Compared to other piperidine derivatives, it may exhibit different reactivity and pharmacological activities, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H18ClNO

Molecular Weight

179.69 g/mol

IUPAC Name

3-propan-2-yloxypiperidine;hydrochloride

InChI

InChI=1S/C8H17NO.ClH/c1-7(2)10-8-4-3-5-9-6-8;/h7-9H,3-6H2,1-2H3;1H

InChI Key

UEQKKXGXHLYZTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1CCCNC1.Cl

Origin of Product

United States

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